Cas no 1803583-44-9 (N,N,3-trimethyl-2-oxobutane-1-sulfonamide)
N,N,3-trimethyl-2-oxobutane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N,N,3-trimethyl-2-oxobutane-1-sulfonamide
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- MDL: MFCD28397357
N,N,3-trimethyl-2-oxobutane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B617573-5mg |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B617573-10mg |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B617573-50mg |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 50mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00866625-1g |
N,N,3-Trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 1g |
¥8521.0 | 2023-04-01 | |
| Enamine | EN300-196711-0.05g |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 0.05g |
$273.0 | 2023-09-16 | |
| Enamine | EN300-196711-0.1g |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 0.1g |
$407.0 | 2023-09-16 | |
| Enamine | EN300-196711-0.25g |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 0.25g |
$579.0 | 2023-09-16 | |
| Enamine | EN300-196711-0.5g |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 0.5g |
$914.0 | 2023-09-16 | |
| Enamine | EN300-196711-1.0g |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 1g |
$1172.0 | 2023-05-01 | |
| Enamine | EN300-196711-2.5g |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide |
1803583-44-9 | 95% | 2.5g |
$2295.0 | 2023-09-16 |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Introduction to N,N,3-trimethyl-2-oxobutane-1-sulfonamide (CAS No. 1803583-44-9)
N,N,3-trimethyl-2-oxobutane-1-sulfonamide, with the chemical formula C₇H₁₅NO₃S, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative is characterized by its unique structural framework, which includes a sulfonamide functional group and a trimethyl-substituted butane backbone. The compound's molecular structure imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The CAS No. 1803583-44-9 identifier provides a unique and standardized way to refer to this compound, ensuring clarity and precision in scientific literature and industrial applications. The sulfonamide moiety is particularly noteworthy, as it is a common pharmacophore in drug design, contributing to the compound's potential biological activity. Sulfonamides are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant properties.
In recent years, there has been a surge in research focused on the development of novel sulfonamide derivatives as therapeutic agents. The N,N,3-trimethyl-2-oxobutane-1-sulfonamide structure offers a promising scaffold for such investigations due to its ability to interact with biological targets in multiple ways. The presence of the trimethyl-substituted group enhances the compound's lipophilicity, which can be crucial for membrane permeability and target binding affinity.
One of the most exciting areas of research involving this compound is its application in neurological disorder treatments. Preliminary studies have suggested that sulfonamide derivatives may modulate neurotransmitter systems, making them potential candidates for drugs targeting conditions such as epilepsy and Alzheimer's disease. The specific arrangement of atoms in N,N,3-trimethyl-2-oxobutane-1-sulfonamide may contribute to its ability to interact with neuronal receptors and enzymes, thereby influencing neural activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include the formation of the sulfonamide bond through nucleophilic substitution or condensation reactions, followed by functional group modifications to introduce the trimethylbutane moiety. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve high yields and purity.
From an industrial perspective, the production of N,N,3-trimethyl-2-oxobutane-1-sulfonamide must adhere to stringent quality control measures to ensure consistency and reliability for pharmaceutical applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the compound's identity and assess its purity.
The pharmacological potential of this sulfonamide derivative has also sparked interest in its role as a prodrug or co-administered therapeutic agent. By leveraging its structural features, researchers aim to enhance drug delivery systems or synergize with other compounds to improve therapeutic outcomes. For instance, studies have explored its interactions with existing drugs used in treating neurological disorders, suggesting possible additive effects that could lead to more effective treatment regimens.
Environmental considerations are also critical when evaluating the use of N,N,3-trimethyl-2-oxobutane-1-sulfonamide in pharmaceutical applications. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and reduce environmental impact. Green chemistry principles are being integrated into the synthesis process, emphasizing atom economy and energy efficiency.
The future directions for research on this compound are multifaceted. Investigating its mechanism of action at a molecular level will provide deeper insights into its biological effects and guide the development of more refined derivatives. Additionally, exploring its potential in combination therapies could open new avenues for treating complex diseases.
In conclusion,N,N,3-trimethyl-2-oxobutane-1-sulfonamide (CAS No. 1803583-44-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and promising biological activities. Its sulfonamide core and trimethylbutane substituent make it a versatile scaffold for drug discovery efforts aimed at addressing neurological disorders among other conditions. As research continues to uncover new applications for this compound, further optimization of its synthesis and pharmacological evaluation will be essential in realizing its full therapeutic potential.
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